molecular formula C3H8IN B8506667 1-Iodo-N,N-dimethylmethanamine

1-Iodo-N,N-dimethylmethanamine

Katalognummer: B8506667
Molekulargewicht: 185.01 g/mol
InChI-Schlüssel: VWCCXXIHYWIBTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-N,N-dimethylmethanamine is an organic compound with the molecular formula C3H8IN It is a derivative of methanamine, where the hydrogen atoms are replaced by iodine and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Iodo-N,N-dimethylmethanamine can be synthesized through the iodination of N,N-dimethylmethanamine. One common method involves the reaction of N,N-dimethylmethanamine with iodine in the presence of a base such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at room temperature and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions is optimized for cost-effectiveness, safety, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Iodo-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and other substituted amines.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Iodo-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-iodo-N,N-dimethylmethanamine exerts its effects depends on the specific reaction or application. Generally, the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dimethyl groups can influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylmethanamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-Bromo-N,N-dimethylmethanamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-Chloro-N,N-dimethylmethanamine: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.

Uniqueness: 1-Iodo-N,N-dimethylmethanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific chemical transformations and applications where other halogenated derivatives may not be as effective.

Eigenschaften

Molekularformel

C3H8IN

Molekulargewicht

185.01 g/mol

IUPAC-Name

1-iodo-N,N-dimethylmethanamine

InChI

InChI=1S/C3H8IN/c1-5(2)3-4/h3H2,1-2H3

InChI-Schlüssel

VWCCXXIHYWIBTD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.